molecular formula C15H14Cl2N2O B4271020 2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide

2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B4271020
M. Wt: 309.2 g/mol
InChI Key: DARDQLAYLKLSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyano group, a cyclohexylidene moiety, and a dichlorophenyl group, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide typically involves the reaction of 2-cyanoacetamide with cyclohexanone and 2,4-dichloroaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.

    Cyclization: Reagents like phenyl isothiocyanate in DMF/KOH.

Major Products Formed

Scientific Research Applications

2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the dichlorophenyl moiety play crucial roles in its reactivity and biological activity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide is unique due to the presence of both the cyclohexylidene and dichlorophenyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential for diverse applications in synthetic chemistry and biomedical research .

Properties

IUPAC Name

2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c16-11-6-7-14(13(17)8-11)19-15(20)12(9-18)10-4-2-1-3-5-10/h6-8H,1-5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARDQLAYLKLSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide
Reactant of Route 4
2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.